molecular formula C23H19BrN2O4S B11696436 ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11696436
M. Wt: 499.4 g/mol
InChI Key: ROYMRAVJTHZLMO-PDGQHHTCSA-N
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Description

ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as bromine, hydroxyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with thiourea to form the thiazolopyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of debrominated thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.

    Material Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: Investigation of its biological activity and interaction with biomolecules for understanding its mechanism of action.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses.

Comparison with Similar Compounds

ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:

  • ETHYL (2Z)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL (2Z)-2-[(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (bromine, chlorine, fluorine) can influence their chemical reactivity, biological activity, and potential applications. ETHYL (2Z)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to the presence of the bromine atom, which can impart distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C23H19BrN2O4S

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl (2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19BrN2O4S/c1-3-30-22(29)19-13(2)25-23-26(20(19)14-7-5-4-6-8-14)21(28)18(31-23)12-15-11-16(24)9-10-17(15)27/h4-12,20,27H,3H2,1-2H3/b18-12-

InChI Key

ROYMRAVJTHZLMO-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=C(C=CC(=C4)Br)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(C=CC(=C4)Br)O)S2)C

Origin of Product

United States

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